4-Fluorobenzo[d]oxazole-2-carbonitrile
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Overview
Description
4-Fluorobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom and a nitrile group into the benzoxazole ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated precursors. One common method includes the reaction of 2-aminophenol with 4-fluorobenzonitrile under acidic conditions, followed by cyclization to form the desired benzoxazole ring . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
- Oxidation products include oxazole derivatives.
- Reduction products include primary amines.
- Substitution reactions yield various substituted benzoxazole derivatives .
Scientific Research Applications
4-Fluorobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
- 4-Fluorobenzo[d]oxazole-2-carboxylic acid
- Benzoxazole
- 4-Fluorobenzoxazole
Comparison: 4-Fluorobenzo[d]oxazole-2-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group. This combination enhances its chemical stability and biological activity compared to other benzoxazole derivatives. The nitrile group also provides a handle for further chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H3FN2O |
---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
4-fluoro-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H |
InChI Key |
SCMNDCSVTDXBLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)C#N |
Origin of Product |
United States |
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